6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol
Description
6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core linked to a phenyl group at position 6 and a 4,6,7-trimethylquinazolin-2-ylamino substituent at position 2. The pyrimidin-4-ol moiety may participate in hydrogen bonding, while the trimethylquinazoline group contributes lipophilicity and steric bulk.
Properties
Molecular Formula |
C21H19N5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H19N5O/c1-12-9-16-14(3)22-20(24-18(16)10-13(12)2)26-21-23-17(11-19(27)25-21)15-7-5-4-6-8-15/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
JHLNYNWRBVBDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4,6,7-trimethylquinazoline-2-amine with 6-phenylpyrimidin-4-ol under specific conditions such as the presence of a base and a suitable solvent . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial reactors are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated logP based on analog data.
Key Observations:
Electronic Effects : Fluorine in may enhance binding via electronegativity, while methoxy groups () could alter electron density and steric interactions.
Tautomerism: The pyrimidinone in (vs. pyrimidin-4-ol) may reduce hydrogen-bonding capacity, affecting solubility or target engagement.
Structural Impact on Dimerization and Solubility
Pyrimidin-4-ol derivatives exhibit dimerization tendencies influenced by substituents. For example, trifluorocarbon or dibutylamino groups promote dimer formation, whereas the parent compound’s pyrimidin-4-ol likely forms weaker dimers due to repulsive secondary interactions . The sulfanyl methyl group in may further destabilize dimers, improving solubility compared to analogs with bulkier substituents.
Biological Activity
6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies concerning this compound.
Chemical Structure and Properties
The molecular formula of 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol is with a molecular weight of approximately 365.41 g/mol. The structure features a pyrimidine ring substituted with a phenyl group and a quinazoline moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The quinazoline and pyrimidine rings are known to exhibit inhibitory effects on kinases and other enzymes implicated in cancer and inflammatory processes.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds related to the quinazoline and pyrimidine classes. For instance:
- In vitro studies have shown that derivatives of quinazoline can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanisms include the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives possess antimicrobial properties. The incorporation of quinazoline enhances this activity:
- Case Study : A study reported that similar compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Experimental Findings : In animal models, compounds with similar structures have shown reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces cytokine levels |
Case Studies
- Anticancer Study : A derivative similar to 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol was tested on various cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent decrease in cell viability.
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating significant antibacterial activity.
- Inflammation Model : In a murine model of arthritis, administration of the compound led to a reduction in paw swelling and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
